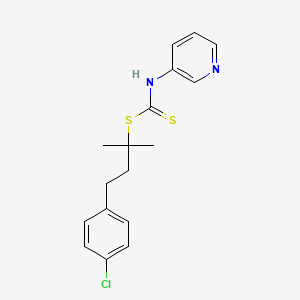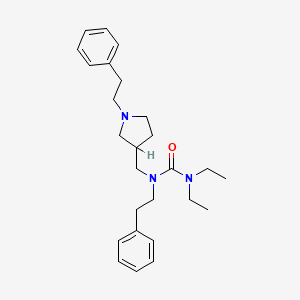
1-Naphthalen-2-yl-1H-tetrazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalen-2-yl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C11H8N4S and a molecular weight of 228.27 g/mol . It is characterized by a tetrazole ring attached to a naphthalene moiety, with a thiol group at the 5-position of the tetrazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Naphthalen-2-yl-1H-tetrazole-5-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 1-isothiocyanatonaphthalene with sodium azide in water . The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using similar principles as laboratory-scale methods. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalen-2-yl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced tetrazole derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
1-Naphthalen-2-yl-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalen-2-yl-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit reverse transcriptase, an enzyme crucial for viral replication . The thiol group can also interact with metal ions, making it useful in corrosion inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar structure with a phenyl group instead of a naphthalene moiety.
1-(α-Naphthyl)-5-mercaptotetrazole: Another naphthalene-based tetrazole with similar properties.
Uniqueness
1-Naphthalen-2-yl-1H-tetrazole-5-thiol is unique due to its specific combination of a naphthalene ring and a tetrazole-thiol moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
38560-12-2 |
|---|---|
Formule moléculaire |
C11H8N4S |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
1-naphthalen-2-yl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C11H8N4S/c16-11-12-13-14-15(11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,14,16) |
Clé InChI |
JVUHNRBYOXLUKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)N=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


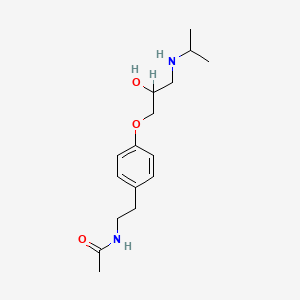



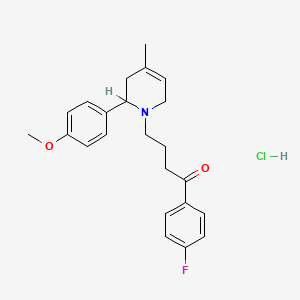
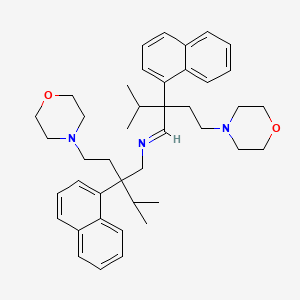

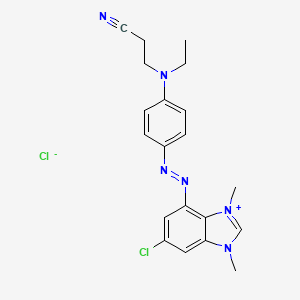
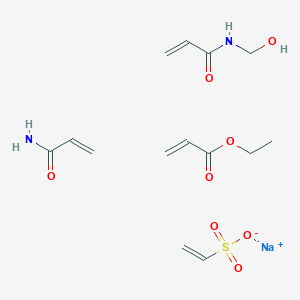

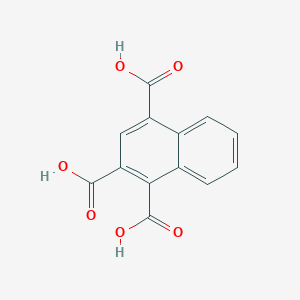
![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)
